molecular formula C17H18ClNO2S B2909049 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034466-07-2

2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2909049
CAS No.: 2034466-07-2
M. Wt: 335.85
InChI Key: ZHGQKOHRXKTOHX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a 2-chlorophenyl group attached to an ethanone moiety, which is further linked to a piperidine ring substituted at the 4-position with a thiophen-3-yloxy group. Its molecular formula is C₁₆H₁₇ClNO₂S, with an approximate molecular weight of 322.85 g/mol.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-16-4-2-1-3-13(16)11-17(20)19-8-5-14(6-9-19)21-15-7-10-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGQKOHRXKTOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring, which is known for its diverse biological activities. The presence of a thiophene moiety and a chlorophenyl group enhances its interaction with biological targets.

Structural Formula

C17H18ClNO2S\text{C}_{17}\text{H}_{18}\text{ClN}\text{O}_2\text{S}

Key Characteristics

  • Molecular Weight : 323.84 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and DMSO.
  • Stability : Stable under standard laboratory conditions but sensitive to strong acids.

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing piperidine rings have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that it may act as a potent AChE inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Research has indicated that related compounds show promising anticancer properties. For example, some derivatives have been tested against human colon cancer cell lines, demonstrating significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : Interaction with neurotransmitter receptors, potentially modulating synaptic transmission.
  • Enzyme Interaction : Binding to enzyme active sites, leading to inhibition or activation of metabolic pathways.

Proposed Pathways

  • Neurotransmission Modulation : By inhibiting AChE, the compound may increase acetylcholine levels in synapses, enhancing cholinergic signaling.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis through enzyme inhibition.

Study 1: Antimicrobial Efficacy

A study conducted by Aziz-ur-Rehman et al. evaluated several piperidine derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to this compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Study 2: Enzyme Inhibition Analysis

In a pharmacological evaluation of piperidine derivatives, it was found that several compounds exhibited strong inhibitory activity against urease with IC50 values ranging from 0.63 µM to 2.14 µM . This suggests potential applications in treating conditions like urinary tract infections.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 ValueReference
AntimicrobialS. aureusModerate
AntimicrobialE. coliStrong
AChE InhibitionHuman AChE0.5 µM
Urease InhibitionUrease from Proteus vulgaris0.63 µM

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Chlorophenyl)-4-(thiophen-3-yloxy)piperidineChlorine and thiophene substituentsAntimicrobial, AChE inhibition
1-(4-Bromophenyl)-4-(thiophen-3-yloxy)piperidineBromine instead of chlorineSimilar activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key Compounds and Features:
Compound Name (Structure) Key Substituents Molecular Weight (g/mol) Biological Activity/Applications Source
Target Compound 2-Chlorophenyl, thiophen-3-yloxy-piperidine ~322.85 Hypothesized CNS/pharmacological N/A
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole ring, aryl group Varies (e.g., 350–400) Antimicrobial (implied by synthesis)
1-(4-Chlorophenyl)-2-[2-(2-hydroxyethylamino)-benzimidazol-1-yl]-ethanone Benzimidazole, hydroxyethylamino group ~410.6 Unspecified (pharmaceutical candidate)
1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives Fluorobenzoisoxazole, triazole/thiadiazole ~450–500 Antibacterial (explicitly tested)
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone Piperazine, hydroxypropoxy group ~397.9 Unspecified (structural analog)
Benzofenap (pesticide) Dichloro-methylbenzoyl, pyrazolyl ~410.5 Herbicidal
Analysis:
  • Core Scaffold: The target compound shares the ethanone-piperidine backbone with analogs in , and 5. However, substituents like thiophen-3-yloxy distinguish it from tetrazole () or benzoisoxazole derivatives ().
  • Chlorophenyl Group : The 2-chlorophenyl moiety is common in pharmaceuticals (e.g., antipsychotics) and pesticides, suggesting dual applicability. Its presence in benzofenap () highlights versatility in target binding .
  • Piperidine vs.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The thiophen-3-yloxy group increases lipophilicity (logP) compared to polar tetrazoles () or hydroxyethylamino-benzimidazoles (). This may enhance blood-brain barrier penetration for CNS targets .
  • Solubility : Piperazine analogs () likely exhibit higher aqueous solubility due to additional nitrogen atoms, whereas the target compound’s piperidine-thiophene system favors membrane permeability .
  • Metabolic Stability : Fluorine in benzoisoxazole derivatives () may confer resistance to oxidative metabolism compared to the target compound’s chlorine substituent .

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